molecular formula C13H11F2N3O B2468860 N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415503-21-6

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2468860
CAS RN: 2415503-21-6
M. Wt: 263.248
InChI Key: XTAJCBPXAHKODL-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer treatments.

Mechanism of Action

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of CDK7 by binding to a specific site on the enzyme. This binding prevents CDK7 from phosphorylating its downstream targets, which are involved in the regulation of gene expression. The inhibition of CDK7 by this compound leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on CDK7, this compound has been shown to inhibit the activity of other CDKs, including CDK9 and CDK12. These CDKs are also involved in the regulation of gene expression and are essential for the growth and survival of cancer cells. Inhibition of these CDKs by this compound leads to the downregulation of genes that are critical for cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a potential cancer therapy. It has shown potent anti-cancer activity in preclinical models and has the potential to be effective against a wide range of cancer types. This compound also has a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a low risk of toxicity. However, there are also limitations to the use of this compound in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. In addition, the compound is not yet approved for clinical use, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents. Combination therapy has been shown to be effective in the treatment of cancer and may enhance the anti-cancer activity of this compound. Another potential direction is the study of this compound in clinical trials. Clinical trials will provide valuable information on the safety and efficacy of this compound in humans and may lead to its approval as a cancer therapy. Finally, there is a need for further research on the mechanism of action of this compound. A better understanding of the molecular and cellular effects of this compound will provide insights into its anti-cancer activity and may lead to the development of more effective cancer therapies.

Synthesis Methods

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several different compounds. The synthesis method is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.

Scientific Research Applications

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of a specific enzyme called CDK7. CDK7 is involved in the regulation of gene expression and is essential for the growth and survival of cancer cells. Inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,3-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-10-5-3-4-9(14)11(10)15/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAJCBPXAHKODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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